N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-[(4-nitrophenyl)methyl]-2,4-dioxo-4aH-quinazolin-1-ium-3-yl]butanamide
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-[1-[(4-nitrophenyl)methyl]-2,4-dioxo-4aH-quinazolin-1-ium-3-yl]butanamide is a quinazolinone derivative characterized by a 2,4-dioxo-4aH-quinazolinium core substituted with a 4-nitrophenylmethyl group at position 1 and a butanamide-linked 3,4-dimethoxyphenylethyl chain at position 2. Quinazolinones are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anticonvulsant properties .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-[(4-nitrophenyl)methyl]-2,4-dioxo-4aH-quinazolin-1-ium-3-yl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O7/c1-39-25-14-11-20(18-26(25)40-2)15-16-30-27(34)8-5-17-31-28(35)23-6-3-4-7-24(23)32(29(31)36)19-21-9-12-22(13-10-21)33(37)38/h3-4,6-7,9-14,18,23H,5,8,15-17,19H2,1-2H3/p+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWXEYNOCJPAFY-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3C=CC=CC3=[N+](C2=O)CC4=CC=C(C=C4)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N4O7+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-[(4-nitrophenyl)methyl]-2,4-dioxo-4aH-quinazolin-1-ium-3-yl]butanamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Nitrophenyl Group:
Attachment of the Dimethoxyphenyl Ethyl Side Chain: This can be done via a Friedel-Crafts alkylation reaction, where the dimethoxyphenyl ethyl group is introduced to the quinazolinone core.
Final Coupling Step: The final step involves coupling the intermediate with butanamide under appropriate conditions to form the desired compound.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-[(4-nitrophenyl)methyl]-2,4-dioxo-4aH-quinazolin-1-ium-3-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Material Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-[(4-nitrophenyl)methyl]-2,4-dioxo-4aH-quinazolin-1-ium-3-yl]butanamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of enzymatic activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several synthesized analogues, differing primarily in substituent groups and their positions. Key comparisons include:
Key Differences and Implications
- Solubility : The 3,4-dimethoxyphenylethyl chain likely improves aqueous solubility compared to fluorobenzyl or dichlorophenyl groups, as methoxy groups enhance polarity .
- Synthetic Feasibility : The target compound’s synthesis may involve amide coupling (e.g., HBTU/DIPEA) similar to ’s methods, though yields could vary due to steric hindrance from the dimethoxyphenyl group .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-[(4-nitrophenyl)methyl]-2,4-dioxo-4aH-quinazolin-1-ium-3-yl]butanamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activities, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
Its structure includes a quinazoline core, which is known for various biological activities, particularly in anti-inflammatory and anticancer contexts.
Antitumor Activity
Recent studies have indicated that compounds related to quinazoline derivatives exhibit potent antitumor properties. For instance, certain 3H-quinazolin-4-one derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell survival and death .
Anti-inflammatory Properties
Research has demonstrated that similar compounds can significantly reduce inflammation. A study evaluating the effects of quinazoline derivatives on ulcerative colitis showed that specific compounds provided substantial protection against acetic acid-induced colitis in rats. The most effective compound demonstrated a protection rate of approximately 79.78%, outperforming standard treatments like dexamethasone .
Enzyme Inhibition
The compound's structure suggests potential interactions with various enzymes. Notably, quinazoline derivatives have been reported to inhibit phospholipase A2 (PLA2) and protease enzymes. These enzymes play crucial roles in inflammatory processes, and their inhibition can lead to reduced inflammation and pain .
The biological activity of this compound may be attributed to:
- Inhibition of Cell Proliferation : By interfering with the cell cycle and promoting apoptosis in cancer cells.
- Modulation of Inflammatory Pathways : Reducing the expression of pro-inflammatory cytokines.
- Enzyme Interaction : Targeting enzymes involved in inflammatory responses.
Case Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
